Cas no 2248294-06-4 (Tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate)
Tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate
- EN300-6510905
- 2248294-06-4
-
- Inchi: 1S/C11H16N2O3/c1-11(2,3)16-9(14)8-7(6-4-5-6)13-10(12)15-8/h6H,4-5H2,1-3H3,(H2,12,13)
- InChI Key: IXKJVHARUPCDOV-UHFFFAOYSA-N
- SMILES: O1C(N)=NC(=C1C(=O)OC(C)(C)C)C1CC1
Computed Properties
- Exact Mass: 224.11609238g/mol
- Monoisotopic Mass: 224.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 78.4Ų
Tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6510905-0.05g |
tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248294-06-4 | 95.0% | 0.05g |
$719.0 | 2025-03-14 | |
| Enamine | EN300-6510905-0.1g |
tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248294-06-4 | 95.0% | 0.1g |
$755.0 | 2025-03-14 | |
| Enamine | EN300-6510905-0.25g |
tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248294-06-4 | 95.0% | 0.25g |
$789.0 | 2025-03-14 | |
| Enamine | EN300-6510905-0.5g |
tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248294-06-4 | 95.0% | 0.5g |
$823.0 | 2025-03-14 | |
| Enamine | EN300-6510905-1.0g |
tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248294-06-4 | 95.0% | 1.0g |
$857.0 | 2025-03-14 | |
| Enamine | EN300-6510905-2.5g |
tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248294-06-4 | 95.0% | 2.5g |
$1680.0 | 2025-03-14 | |
| Enamine | EN300-6510905-5.0g |
tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248294-06-4 | 95.0% | 5.0g |
$2485.0 | 2025-03-14 | |
| Enamine | EN300-6510905-10.0g |
tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248294-06-4 | 95.0% | 10.0g |
$3683.0 | 2025-03-14 |
Tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate
Professional Introduction to Tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate (CAS No. 2248294-06-4)
Tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate, with the chemical formula C12H19N2O3, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the oxazole class, which is well-known for its diverse biological activities and potential therapeutic applications. The presence of a tert-butyl group and an amino group at specific positions in its molecular structure enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
The CAS number 2248294-06-4 uniquely identifies this compound and distinguishes it from other substances with similar chemical properties. This specificity is crucial in ensuring the correct identification, handling, and application of the compound in research and industrial settings. The oxazole ring itself is a heterocyclic aromatic compound that has garnered considerable attention due to its role in various biological processes and its potential as a pharmacophore.
In recent years, there has been a growing interest in oxazole derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, studies have shown that compounds containing the oxazole moiety exhibit antimicrobial, anti-inflammatory, and antiviral properties. The Tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate structure combines these beneficial characteristics with additional functional groups that may enhance its pharmacological activity.
The tert-butyl group in this compound contributes to its stability and lipophilicity, making it more suitable for oral administration or incorporation into lipid-based drug delivery systems. This feature is particularly important in pharmaceutical development, where drug bioavailability and target specificity are critical factors. Additionally, the amino group provides a site for further chemical modification, allowing researchers to tailor the compound's properties for specific applications.
The cyclopropyl ring is another key structural feature that influences the compound's behavior. Cyclopropyl-containing molecules are often noted for their unique metabolic pathways and resistance to certain enzymatic degradation processes. This characteristic can be advantageous in designing drugs with prolonged half-lives or enhanced resistance to metabolic breakdown.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like Tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate with greater accuracy. Molecular docking studies have shown that this compound interacts with various biological targets, including enzymes and receptors involved in inflammatory responses. These interactions suggest potential therapeutic applications in conditions such as arthritis or autoimmune diseases.
In addition to its pharmacological potential, Tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate has been explored as a building block in the synthesis of more complex pharmaceuticals. Its versatile structure allows for modifications at multiple sites, enabling the creation of novel compounds with tailored properties. This flexibility makes it an attractive candidate for medicinal chemists working on next-generation drug development.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like Tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate more efficiently than ever before. These improvements are crucial for scaling up production and making these compounds more accessible for research and commercial applications.
Evaluation of Tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate in preclinical studies has revealed promising results regarding its safety profile and efficacy. Animal models have shown that this compound can modulate biological pathways associated with inflammation and pain without significant side effects. These findings support further investigation into its potential as a therapeutic agent.
The growing body of research on oxazole derivatives underscores their importance as pharmacological tools. As our understanding of these compounds deepens, new applications are likely to emerge, further solidifying their role in modern medicine. Tert-butyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate stands out as a promising example of how structural innovation can lead to breakthroughs in drug discovery.
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